Olivacine

Catalog No.
S538036
CAS No.
484-49-1
M.F
C17H14N2
M. Wt
246.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olivacine

CAS Number

484-49-1

Product Name

Olivacine

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3

InChI Key

ZIXGXMMUKPLXBB-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C

solubility

Soluble in DMSO

Synonyms

olivacine, olivacine oxalate (1:1)

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C

Isomeric SMILES

CC1=C2C=CN=C(C2=CC3=C1NC4=CC=CC=C43)C

The exact mass of the compound Olivacine is 246.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. It belongs to the ontological category of carbazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olivacine is a naturally occurring alkaloid belonging to the pyrido[4,3-b]carbazole family, which has garnered attention due to its potent anticancer properties. First isolated in the 1960s, olivacine exhibits structural similarities to ellipticine, another well-known anticancer agent. The compound's unique structure allows it to intercalate into DNA and inhibit topoisomerase II, leading to increased DNA strand breaks and ultimately inducing apoptosis in cancer cells .

That contribute to its biological activity. The primary mechanism involves DNA intercalation, where olivacine binds between DNA base pairs, disrupting the double helix structure. This interaction is facilitated by its polycyclic nature, allowing it to fit snugly within the DNA grooves . Additionally, olivacine acts as a topoisomerase II inhibitor, forming a complex with the enzyme and DNA that prevents DNA replication and transcription, leading to cytotoxic effects in cancer cells .

Olivacine demonstrates significant antitumor activity, with studies indicating that certain derivatives may exhibit greater efficacy than established chemotherapeutic agents like doxorubicin. Its mechanism of action includes inducing oxidative stress and promoting DNA damage through reactive oxygen species (ROS) generation . In vitro studies have shown that olivacine derivatives possess varying degrees of cytotoxicity against different cancer cell lines, with some compounds displaying selective toxicity towards malignant cells while sparing normal cells .

The synthesis of olivacine has been extensively studied, leading to the development of multiple synthetic routes. Key methods include:

  • Heteroarylation Reactions: Involving indole and 4-substituted pyridines under acylating conditions, followed by acidic cyclization .
  • Friedel-Crafts Hydroxyalkylation: A method that incorporates alkyl groups into the olivacine structure through electrophilic aromatic substitution reactions .
  • Oxidation Reactions: These are often used in conjunction with other synthetic steps to modify the olivacine structure for enhanced biological activity .

These methods have enabled researchers to produce various olivacine derivatives with improved pharmacological profiles.

Olivacine and its derivatives are primarily researched for their anticancer applications. They are being evaluated for use in chemotherapy due to their ability to target cancer cells selectively. Furthermore, olivacine's potential as a lead compound in drug development is being explored, particularly in designing more effective anticancer agents with reduced side effects compared to traditional chemotherapeutics .

Recent studies have focused on the interaction of olivacine with DNA and topoisomerase II, utilizing techniques such as molecular docking and comet assays. These investigations aim to elucidate the binding affinity of olivacine derivatives for DNA and their impact on topoisomerase activity. Results indicate that modifications at specific positions on the olivacine structure can significantly enhance its binding properties and cytotoxic effects against various cancer cell lines .

Olivacine shares structural similarities with several other compounds, notably ellipticine and calothrixin B. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionAnticancer Activity
OlivacinePyrido[4,3-b]carbazoleDNA intercalation, Topoisomerase II inhibitionModerate to high
EllipticinePyrido[4,3-b]carbazoleDNA intercalation, Topoisomerase II inhibitionHigh
Calothrixin BIndolo[2,3-b]quinolineTopoisomerase I inhibitionModerate

Uniqueness of Olivacine:

  • While structurally similar to ellipticine, olivacine exhibits different levels of cytotoxicity and selectivity towards cancer cell lines.
  • Olivacine derivatives have shown lower toxicity towards normal human cells compared to ellipticine and doxorubicin, suggesting a potential for safer therapeutic applications .

Aspidosperma olivaceum serves as the primary natural source of olivacine, representing a remarkable example of how specific plant species can yield compounds of exceptional pharmaceutical value. This species belongs to the Apocynaceae family and is endemic to Southeast Brazil, where it has been traditionally utilized for various medicinal purposes [3] [5].

The relationship between olivacine and its botanical source demonstrates the intricate connection between plant secondary metabolism and bioactive compound production. The presence of olivacine in Aspidosperma olivaceum is part of a broader alkaloid profile that includes numerous other indole alkaloids, each contributing to the plant's overall pharmacological activity [6] [7].

Botanical Source: Aspidosperma olivaceum

Taxonomic Classification and Geographical Distribution

Aspidosperma olivaceum Müller Argoviensis occupies a well-defined position within the plant kingdom, belonging to a taxonomic hierarchy that reflects its evolutionary relationships and morphological characteristics. The species demonstrates clear taxonomic placement within the Apocynaceae family, specifically in the subfamily Rauvolfioideae [8] [9].

Taxonomic RankClassificationAlternative Names/Synonyms
KingdomPlantae-
PhylumMagnoliophyta (Angiosperms)Tracheophyta
ClassMagnoliopsida (Dicotyledons)Angiospermae
OrderGentianales-
FamilyApocynaceaeDogbane family
SubfamilyRauvolfioideae-
GenusAspidosperma-
SpeciesAspidosperma olivaceumMacaglia olivacea, Aspidosperma sellowii
AuthorityMüller ArgoviensisJ. Müller Arg.

The geographical distribution of Aspidosperma olivaceum is primarily concentrated in Southeast Brazil, where it occurs naturally across multiple states and biome types. This species demonstrates remarkable adaptability to various environmental conditions while maintaining its endemic status within the Brazilian territory [5] [10].

RegionDetailsAdditional Information
Primary DistributionSoutheast BrazilEndemic to Southeast Brazil
CountryBrazil (native)Also found in Argentina, Paraguay, Bolivia
Brazilian StatesMinas Gerais, São Paulo, Rio de Janeiro, ParanáConcentrated in southeastern region
Biome OccurrenceAtlantic Forest, Cerrado, Caatinga, PantanalMost common in Atlantic Forest
Habitat TypeDeciduous forests, forest edgesPhotophilous (light-loving) tree
Elevation RangeSea level to 1,500mAdaptable to various elevations
Climate ZoneTropical and subtropicalWarm, humid conditions preferred

The species exhibits a preference for the Atlantic Forest biome, where it functions as a deciduous timber tree that can reach heights of 25 meters with trunk diameters up to 90 centimeters [3]. This substantial size contributes to its traditional use as a source of both timber and medicinal compounds.

Ethnobotanical Use in Southeast Brazil

The ethnobotanical applications of Aspidosperma olivaceum in Southeast Brazil represent a rich tradition of indigenous and local knowledge that has been developed over centuries. The species has been consistently employed by traditional healers and local communities for treating various ailments, particularly those related to fever and malaria [6] [11].

Traditional UsePreparation MethodRegion of UsePlant Part UsedAdministration
Fever treatmentBark decoctionSoutheast BrazilBarkOral (tea/decoction)
Malaria treatmentBark decoction/teaSoutheast Brazil, AmazonBarkOral (tea/decoction)
Anti-inflammatoryBark extractSoutheast BrazilBark, leavesOral/topical
AntimicrobialLeaf/bark extractSoutheast BrazilBark, leavesTopical/oral
General tonicBark preparationSoutheast BrazilBarkOral

The traditional use of Aspidosperma olivaceum for fever treatment represents one of the most documented applications in Southeast Brazilian folk medicine. Local communities have historically prepared bark decoctions by boiling the bark in water, creating a therapeutic tea that is administered orally for fever reduction [6] [12]. This traditional preparation method has been validated through modern scientific research, which has confirmed the antimalarial properties of the bark extracts [6] [7].

The antimalarial applications of Aspidosperma olivaceum extend beyond Southeast Brazil into Amazon regions, where the species has been utilized by indigenous communities for treating malaria symptoms. The bark decoction preparation method remains consistent across different regions, suggesting a well-established traditional knowledge base regarding the therapeutic properties of this species [11] [12].

The anti-inflammatory applications of Aspidosperma olivaceum involve both bark and leaf preparations, which can be administered either orally or topically depending on the specific condition being treated. This versatility in application methods demonstrates the sophisticated understanding of plant medicine that has developed within traditional healing systems [6].

Phytochemical Profile

The phytochemical profile of Aspidosperma olivaceum reveals a complex array of bioactive compounds, with indole alkaloids representing the predominant class of secondary metabolites. The species contains numerous alkaloids that contribute to its therapeutic properties, with olivacine being the most notable compound isolated from this source [6] [7].

Compound NameChemical ClassMolecular FormulaMolecular Weight (g/mol)Plant PartBiological Activity
OlivacineIndole alkaloidC17H14N2246.31Bark, Root barkAntitumor, antimalarial
AspidoscarpineIndole alkaloidC22H26N2O3370.45Bark, LeavesAntimalarial (highest SI=56)
UleineIndole alkaloidC20H24N2308.42Bark, LeavesAntimalarial, cytotoxic
ApparicineIndole alkaloidC21H24N2320.43Bark, LeavesAntimalarial, cytotoxic
N-methyl-tetrahydrolivacineIndole alkaloidC21H26N2322.45Bark, LeavesAntimalarial
EllipticineIndole alkaloidC17H14N2246.31BarkAntitumor
β-yohimbineIndole alkaloidC21H26N2O3354.44BarkAlkaloid precursor
YohimbineIndole alkaloidC21H26N2O3354.44BarkAlkaloid precursor
N-demethyluleineIndole alkaloidC19H22N2294.39Root barkAlkaloid metabolite
Ursolic acidTriterpeneC30H48O3456.70BarkAnti-inflammatory
Methyl-chiro-inositolInositol derivativeC7H14O6194.18BarkMetabolic compound

The monoterpenoid indole alkaloids represent the most significant group of compounds found in Aspidosperma olivaceum, with olivacine being the primary alkaloid of interest. These compounds demonstrate remarkable structural diversity and exhibit various biological activities, including antimalarial, antitumor, and cytotoxic properties [6] [7].

Aspidoscarpine emerges as one of the most promising compounds from a therapeutic perspective, demonstrating the highest selectivity index of 56 in antimalarial assays. This compound shows exceptional activity against chloroquine-resistant Plasmodium falciparum strains while maintaining low toxicity toward human cell lines [6] [7].

The presence of uleine and apparicine in Aspidosperma olivaceum contributes to the overall antimalarial activity of the plant extracts. These compounds demonstrate significant activity against malaria parasites, although they exhibit higher toxicity compared to aspidoscarpine, resulting in lower selectivity indices [6] [7].

Other Active Compounds from A. olivaceum

Beyond the primary alkaloid constituents, Aspidosperma olivaceum contains several other bioactive compounds that contribute to its overall pharmacological profile. These secondary compounds include triterpenes, inositol derivatives, and other alkaloid metabolites that may work synergistically with the primary alkaloids [6] [13].

Ursolic acid represents the most significant non-alkaloid compound found in Aspidosperma olivaceum, belonging to the triterpene class of natural products. This compound demonstrates anti-inflammatory properties and may contribute to the traditional use of the plant for treating inflammatory conditions [13] [14].

The presence of methyl-chiro-inositol in Aspidosperma olivaceum indicates the involvement of inositol metabolism in the plant's biochemistry. This compound may serve as a precursor or metabolic intermediate in the biosynthesis of other bioactive compounds [13] [14].

The alkaloid metabolites found in Aspidosperma olivaceum, such as N-demethyluleine, represent degradation or transformation products of the primary alkaloids. These compounds may retain biological activity and could contribute to the overall therapeutic effects of plant extracts [13] [14].

The β-yohimbine and yohimbine compounds present in Aspidosperma olivaceum serve as important alkaloid precursors in the biosynthetic pathways leading to more complex indole alkaloids. These compounds demonstrate the sophisticated alkaloid biosynthetic machinery present in this species [13] [14].

The comprehensive phytochemical profile of Aspidosperma olivaceum demonstrates the remarkable chemical diversity that has evolved within this species. The presence of multiple bioactive compounds with complementary activities suggests that the therapeutic effects of traditional preparations may result from synergistic interactions between these various constituents [6] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

246.1157

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WSL5LL2C3

Other CAS

484-49-1

Wikipedia

Olivacine

Dates

Last modified: 08-15-2023
1: Pérez M, Pis Diez CM, Valdez MB, García M, Paola A, Avigliano E, Palermo JA, Blustein G. Isolation and antimacrofouling activity of indole and furoquinoline alkaloids from 'guatambú' trees (Aspidosperma australe and Balfourodendron riedelianum). Chem Biodivers. 2019 Sep 13. doi: 10.1002/cbdv.201900349. [Epub ahead of print] PubMed PMID: 31515922.
2: Dilek Ö, Patir S, Tilki T, Ertürk E. Total Synthesis of Olivacine and Ellipticine via a Lactone Ring-Opening and Aromatization Cascade. J Org Chem. 2019 Jun 21;84(12):7901-7916. doi: 10.1021/acs.joc.9b00706. Epub 2019 Jun 5. PubMed PMID: 31117560.
3: Pereira Rocha M, Rodrigues Valadares Campana P, de Oliveira Scoaris D, de Almeida VL, Dias Lopes JC, Fonseca Silva A, Pieters L, Gontijo Silva C. Biological activities of extracts from Aspidosperma subincanum Mart. and in silico prediction for inhibition of acetylcholinesterase. Phytother Res. 2018 Oct;32(10):2021-2033. doi: 10.1002/ptr.6133. Epub 2018 Jul 12. PubMed PMID: 29998591.
4: Schmidt U, Theumer G, Jäger A, Kataeva O, Wan B, Franzblau SG, Knölker HJ. Synthesis and Activity against Mycobacterium tuberculosis of Olivacine and Oxygenated Derivatives. Molecules. 2018 Jun 9;23(6). pii: E1402. doi: 10.3390/molecules23061402. PubMed PMID: 29890747; PubMed Central PMCID: PMC6100493.
5: Hibino S. [Synthetic Studies of Bioactive Heterocyclic Natural Products and Fused Heterocyclic Compounds Based on the Thermal Electrocyclic or Azaelectocyclic Reaction of 6π-Electron or Aza-6π-electron Systems]. Yakugaku Zasshi. 2016;136(4):607-48. doi: 10.1248/yakushi.15-00273. Review. Japanese. PubMed PMID: 27040345.
6: Zheng X, Lv L, Lu S, Wang W, Li Z. Benzannulation of indoles to carbazoles and its applications for syntheses of carbazole alkaloids. Org Lett. 2014 Oct 3;16(19):5156-9. doi: 10.1021/ol5025053. Epub 2014 Sep 15. PubMed PMID: 25222652.
7: Ramkumar N, Nagarajan R. Total synthesis of ellipticine quinones, olivacine, and calothrixin B. J Org Chem. 2014 Jan 17;79(2):736-41. doi: 10.1021/jo402593w. Epub 2014 Jan 6. PubMed PMID: 24372379.
8: Jasztold-Howorko R, Tylińska B, Biaduń B, Gebarowski T, Gasiorowski K. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Pol Pharm. 2013 Sep-Oct;70(5):823-32. PubMed PMID: 24147360.
9: dos Santos Torres ZE, Silveira ER, Rocha e Silva LF, Lima ES, de Vasconcellos MC, de Andrade Uchoa DE, Filho RB, Pohlit AM. Chemical composition of Aspidosperma ulei Markgr. and antiplasmodial activity of selected indole alkaloids. Molecules. 2013 May 29;18(6):6281-97. doi: 10.3390/molecules18066281. PubMed PMID: 23760029; PubMed Central PMCID: PMC6270234.
10: Rocha e Silva LF, Montoia A, Amorim RC, Melo MR, Henrique MC, Nunomura SM, Costa MR, Andrade Neto VF, Costa DS, Dantas G, Lavrado J, Moreira R, Paulo A, Pinto AC, Tadei WP, Zacardi RS, Eberlin MN, Pohlit AM. Comparative in vitro and in vivo antimalarial activity of the indole alkaloids ellipticine, olivacine, cryptolepine and a synthetic cryptolepine analog. Phytomedicine. 2012 Dec 15;20(1):71-6. doi: 10.1016/j.phymed.2012.09.008. Epub 2012 Oct 23. PubMed PMID: 23092722.
11: Santos AK, Machado LL, Bizerra AM, Monte FJ, Santiago GM, Braz-Filho R, Lemos TL. New indole alkaloid from Peschiera affinis (Apocynaceae). Nat Prod Commun. 2012 Jun;7(6):729-30. PubMed PMID: 22816293.
12: Schmidt AW, Reddy KR, Knölker HJ. Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids. Chem Rev. 2012 Jun 13;112(6):3193-328. doi: 10.1021/cr200447s. Epub 2012 Apr 5. Review. PubMed PMID: 22480243.
13: Tylińska B, Jasztold-Howorko R, Mastalarz H, Kłopotowska D, Filip B, Wietrzyk J. Synthesis and structure-activity relationship analysis of new olivacine derivatives. Acta Pol Pharm. 2010 Sep-Oct;67(5):495-502. PubMed PMID: 20873417.
14: Vieira IJ, Medeiros WL, Monnerat CS, Souza JJ, Mathias L, Braz-Filho R, Pinto AC, Sousa PM, Rezende CM, Epifanio Rde A. Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures. An Acad Bras Cienc. 2008 Sep;80(3):419-26. PubMed PMID: 18797794.
15: Bennasar ML, Roca T, Ferrando F. Regioselective 6-endo cyclizations of 2-indolylacyl radicals: total synthesis of the pyrido[4,3-b]carbazole alkaloid guatambuine. J Org Chem. 2006 Feb 17;71(4):1746-9. PubMed PMID: 16468840.
16: Jasztold-Howorko R, Croisy A, Carrez D. An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. Acta Pol Pharm. 2005 May-Jun;62(3):207-12. PubMed PMID: 16193813.
17: Guillonneau C, Nault A, Raimbaud E, Léonce S, Kraus-Berthier L, Pierré A, Goldstein S. Cytotoxic and antitumoral properties in a series of new, ring D modified, olivacine analogues. Bioorg Med Chem. 2005 Jan 3;13(1):175-84. PubMed PMID: 15582462.
18: Jasztold-Howorko R, Croisy A, Carrez D, Jaroszewicz I, Nasulewicz A, Pełczyńska M, Opolski A. Synthesis, structure, and cytostatic properties of new olivacine derivatives. Arch Pharm (Weinheim). 2004 Nov;337(11):599-604. PubMed PMID: 15543533.
19: Pichard-Garcia L, Weaver RJ, Eckett N, Scarfe G, Fabre JM, Lucas C, Maurel P. The olivacine derivative s 16020 (9-hydroxy-5,6-dimethyl-N-[2-(dimethylamino)ethyl)-6H-pyrido(4,3-B)-carbazole-1-c arboxamide) induces CYP1A and its own metabolism in human hepatocytes in primary culture. Drug Metab Dispos. 2004 Jan;32(1):80-8. PubMed PMID: 14709624.
20: Vassal G, Merlin JL, Terrier-Lacombe MJ, Grill J, Parker F, Sainte-Rose C, Aubert G, Morizet J, Sévenet N, Poullain MG, Lucas C, Kalifa C. In vivo antitumor activity of S16020, a topoisomerase II inhibitor, and doxorubicin against human brain tumor xenografts. Cancer Chemother Pharmacol. 2003 May;51(5):385-94. Epub 2003 Mar 22. PubMed PMID: 12736760.

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